molecular formula C10H9FO3 B1457187 Methyl 4-acetyl-2-fluorobenzoate CAS No. 1006876-12-5

Methyl 4-acetyl-2-fluorobenzoate

Cat. No. B1457187
M. Wt: 196.17 g/mol
InChI Key: AKKZZOPOAWJQNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 4-acetyl-2-fluorobenzoate” involves two stages . In the first stage, 4-acetyl-2-fluorobenzoic acid reacts with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20°C for 3 hours . In the second stage, methanol reacts with triethylamine in dichloromethane at 0 - 20°C for 1 hour .


Molecular Structure Analysis

The molecular structure of “Methyl 4-acetyl-2-fluorobenzoate” can be represented by the InChI code: 1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 .

Scientific Research Applications

Synthesis and Biological Activities

Methyl 4-acetyl-2-fluorobenzoate is involved in the synthesis of various biologically active compounds. For instance, hydrazide-hydrazones and 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which include derivatives of 4-fluorobenzoic acid, have been synthesized and evaluated for their antifungal, anti-inflammatory, cytotoxic, and antioxidant activities (Koçyiğit-Kaymakçıoğlu et al., 2012). These compounds show potential in medical and pharmacological research, particularly in the development of new therapeutic agents.

Radiotracer Synthesis for Brain Studies

Fluorine-18-labeled derivatives of 4-fluorobenzoic acid have been prepared for potential use as in vivo substrates for brain acetylcholinesterase (Bormans et al., 1996). These radiotracers are designed for brain imaging studies, particularly to investigate enzyme activity in neurological research.

Cholinesterase Inhibitors

Derivatives of 4-fluorobenzoic acid, including those combined with tetrahydroacridine, have been synthesized and studied for their ability to inhibit cholinesterases, important in the treatment of Alzheimer's disease and other cognitive disorders (Szymański et al., 2012).

Antimicrobial Agents

Compounds synthesized from 4-fluorobenzoic acid hydrazide exhibit potential as antimicrobial agents. Studies have shown their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Rollas et al., 2002).

Electrochemical Analysis

Electrochemical studies involving methylfluorobenzoates, including methyl 4-fluorobenzoate, have been conducted to understand the mechanisms of C–F bond cleavages, which are relevant in various chemical processes (Muthukrishnan & Sangaranarayanan, 2010).

Environmental and Biochemical Research

Research has also been conducted on the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues, which helps in understanding biochemical pathways in environmental contexts (Genthner et al., 1989).

Safety And Hazards

“Methyl 4-acetyl-2-fluorobenzoate” should be handled with care. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment including face protection . It should be stored in a well-ventilated place, kept away from heat, sparks, and flame . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

Future Directions

“Methyl 4-acetyl-2-fluorobenzoate” is a research chemical and its future directions are largely dependent on the outcomes of ongoing research .

properties

IUPAC Name

methyl 4-acetyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKZZOPOAWJQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetyl-2-fluorobenzoate

Synthesis routes and methods I

Procedure details

4-Acetyl-2-fluorobenzoic acid (46.1 mmol, 0.0461 mol) in dichloromethane (30 mL) was treated with oxalyl chloride (7.8 mL, 92 mmol) and N,N-dimethylformamide (0.2 mL) at 0° C. The reaction mixture was stirred at ambient temperature for 3 h. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in dichloromethane (50 mL, 0.78 mol) and cooled to 0° C. A solution of methanol (4.7 mL) and triethylamine (16 mL, 120 mmol) was added. The reaction mixture was stirred at ambient temperature for 1 h, washed with water aqueous 1N hydrochloric acid, and brine. The organic extracts were dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash chromatography eluting with 20% ethyl acetate in hexanes to afford the desired product. (5.64 g, 62.4%).
Quantity
46.1 mmol
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
4.7 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of methyl 4-bromo-2-fluorobenzoate (7.0 g, 0.030 mol), 1-(ethenyloxy)butane (13 mL, 0.099 mol), palladium acetate (200 mg, 0.0009 mol), 1,3-bis(diphenylphosphino)propane (700 mg, 0.002 mol), and potassium carbonate (4.29 g, 0.0310 mol) in DMF (50 mL) and water (3 mL) was heated at 80° C. with stirring for 24 h. After cooling to RT, to the solution was added 1N HCl solution (31 ml). The mixture was stirred at RT for 1 h, and then extracted with ethyl ether. The combined extracts were washed with brine; dried over Na2SO4, filtered concentrated. The residue was flash chromatographed on a silica gel column to give the desired product (1.64 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
4.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-acetyl-2-fluorobenzoate
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Methyl 4-acetyl-2-fluorobenzoate
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Methyl 4-acetyl-2-fluorobenzoate
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Methyl 4-acetyl-2-fluorobenzoate

Citations

For This Compound
2
Citations
PW Jurutka, I Kaneko, J Yang, JS Bhogal… - Journal of medicinal …, 2013 - ACS Publications
… The synthesis of 19 begins with the sodium carbonate mediated conversion of methyl-4-acetyl-2-fluorobenzoate 57 to the enol triflate 58 in 27% yield. The enol triflate 58 was then …
Number of citations: 31 pubs.acs.org
CE Wagner, PW Jurutka, PA Marshall… - Current topics in …, 2017 - ingentaconnect.com
… First, treating methyl-4-acetyl-2-fluorobenzoate (67) with sodium carbonate in DCM and triflic anhydride provides the enol triflate (68) in 27% yield. The enol triflate 68 is then coupled to …
Number of citations: 30 www.ingentaconnect.com

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